molecular formula C11H13NO3 B8294469 N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide

N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide

Cat. No.: B8294469
M. Wt: 207.23 g/mol
InChI Key: HKKSRPYHOYQTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)11-14-5-6-15-11/h2-4,7,11H,5-6H2,1H3,(H,12,13)

InChI Key

HKKSRPYHOYQTCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of acetyl chloride (3.75 g, 0.048 mol, 3.4 mL) in CH2Cl2 (6.5 mL) was added dropwise over 15 min to an ice-bath chilled solution of 3-[1,3]dioxolan-2-yl-phenylamine (7.18 g, 0.043 mol) and pyridine (3.40 g, 0.043 mol, 3.5 mL) in CH2Cl2 (85 mL). The solution was then brought to room temperature, stirred for 1 hr, and poured onto ice-water (60 mL). The phases were separated, and the organic layer washed with water, saturated NaHCO3, brine and dried with MgSO4. Removal of the solvent in vacuo afforded N-(3-[1,3]dioxolan-2-yl-phenyl)-acetamide (8.01 g, 90%). 1H NMR (CDCl3) δ 2.08 (s, 3H), 4.03 (d of mult., ethylenedioxy), 5.71 (s, 1H), 7.17 (d, J=8 Hz, 1H), 7.26 (t, J=8 Hz, 1H), 7.53 (d, J=8 Hz, 1H), 7.62 (s, 1H), 8.32 (br s, 1H). 13C NMR (CDCl3) δ 168.9, 138.8, 138.3, 129.1, 122.3, 120.8, 118.1, 103.5, 65.4, 24.4.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
7.18 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two

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